molecular formula C14H8CoN2S4 B14681632 2(3H)-Benzothiazolethione, cobalt(2+) salt CAS No. 29904-98-1

2(3H)-Benzothiazolethione, cobalt(2+) salt

Cat. No.: B14681632
CAS No.: 29904-98-1
M. Wt: 391.4 g/mol
InChI Key: RYMUATUZIJMPBZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(3H)-Benzothiazolethione, cobalt(2+) salt is a coordination compound where cobalt is complexed with 2(3H)-benzothiazolethione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-benzothiazolethione, cobalt(2+) salt typically involves the reaction of cobalt(II) salts with 2(3H)-benzothiazolethione under controlled conditions. One common method is to dissolve cobalt(II) chloride in an appropriate solvent and then add 2(3H)-benzothiazolethione. The reaction mixture is stirred and heated to facilitate the formation of the complex. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzothiazolethione, cobalt(2+) salt can undergo various types of chemical reactions, including:

    Oxidation: The cobalt center can be oxidized to higher oxidation states under specific conditions.

    Reduction: The compound can be reduced back to cobalt(II) from higher oxidation states.

    Substitution: Ligands in the coordination sphere of cobalt can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or zinc can be used.

    Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction will regenerate the cobalt(II) complex.

Scientific Research Applications

2(3H)-Benzothiazolethione, cobalt(2+) salt has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2(3H)-benzothiazolethione, cobalt(2+) salt involves the coordination of the cobalt center with various substrates. This coordination can activate the substrates towards specific chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the cobalt center can facilitate the transfer of electrons or protons, thereby accelerating the reaction.

Comparison with Similar Compounds

Similar Compounds

    Cobalt(II) chloride: A simple cobalt salt that can also form coordination complexes.

    Cobalt(II) acetate: Another cobalt salt with similar coordination properties.

    2-Mercaptobenzothiazole: A related ligand that can form complexes with various metals.

Uniqueness

2(3H)-Benzothiazolethione, cobalt(2+) salt is unique due to the specific electronic and steric properties imparted by the 2(3H)-benzothiazolethione ligand. This uniqueness can result in different reactivity and selectivity compared to other cobalt complexes.

Properties

CAS No.

29904-98-1

Molecular Formula

C14H8CoN2S4

Molecular Weight

391.4 g/mol

IUPAC Name

1,3-benzothiazole-2-thiolate;cobalt(2+)

InChI

InChI=1S/2C7H5NS2.Co/c2*9-7-8-5-3-1-2-4-6(5)10-7;/h2*1-4H,(H,8,9);/q;;+2/p-2

InChI Key

RYMUATUZIJMPBZ-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Co+2]

Related CAS

149-30-4 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.